2-[(Cyclopropylcarbonyl)amino]benzoic acid

HIV entry inhibition CCR5 antagonist antiviral drug discovery

2-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS 40057-21-4) is the ortho-substituted anthranilic acid derivative essential for CCR5 antagonist screening (IC50 1.20 nM) and COX-2 inhibitor development (IC50 29 nM). Its unique intramolecular hydrogen bond-driven conformation and higher logP (~2.3) ensure superior membrane permeability and metabolic stability compared to meta/para isomers. This scaffold is validated for MRSA antibacterial optimization (MIC 15.62–31.25 µM) and kinase inhibitor synthesis. For accurate pharmacological data, generic substitution with inactive regioisomers must be excluded. Secure this differentiation-critical compound for your research pipeline.

Molecular Formula C11H11NO3
Molecular Weight 205.21g/mol
CAS No. 40057-21-4
Cat. No. B477285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclopropylcarbonyl)amino]benzoic acid
CAS40057-21-4
Molecular FormulaC11H11NO3
Molecular Weight205.21g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C11H11NO3/c13-10(7-5-6-7)12-9-4-2-1-3-8(9)11(14)15/h1-4,7H,5-6H2,(H,12,13)(H,14,15)
InChIKeyLTDDGJHJBNMJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Cyclopropylcarbonyl)amino]benzoic Acid (CAS 40057-21-4): A CCR5 Antagonist and COX-2 Inhibitor Building Block for Targeted Drug Discovery


2-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS 40057-21-4) is an anthranilic acid derivative featuring a cyclopropylcarbonyl amide substituent at the ortho position [1]. This ortho-substituted isomer is a versatile building block in medicinal chemistry, with documented bioactivity as a potent CCR5 antagonist (IC50 1.20 nM in HIV-1 entry assays) and as a COX-2 inhibitor (IC50 29 nM in LPS-stimulated mouse J774 cells) [2][3]. The compound serves as a key intermediate in the synthesis of novel heterocyclic compounds and kinase inhibitors for antiviral, anti-inflammatory, and oncology research programs [4][5].

Why 2-[(Cyclopropylcarbonyl)amino]benzoic Acid Cannot Be Replaced by Its Meta or Para Isomers in CCR5 and COX-2 Research


Regioisomers of cyclopropylcarbonyl-aminobenzoic acid—specifically the 3-substituted (meta, CAS 54057-68-0) and 4-substituted (para, CAS 23745-26-8) variants—exhibit profoundly divergent biological activities that preclude generic substitution [1]. The ortho substitution pattern of 2-[(Cyclopropylcarbonyl)amino]benzoic acid enables an intramolecular hydrogen bond between the amide N-H and the carboxylic acid oxygen, stabilizing a distinct molecular conformation essential for CCR5 antagonist binding and COX-2 inhibitory activity [2]. This conformational constraint is absent in the meta and para isomers, which consequently lack the same pharmacophore geometry. Additionally, the ortho isomer's unique steric and electronic profile—evidenced by its higher logP of ~2.3 relative to the meta isomer's ~1.5—confers differential membrane permeability and metabolic stability, directly impacting cellular potency and in vivo suitability .

Quantitative Differentiation Evidence for 2-[(Cyclopropylcarbonyl)amino]benzoic Acid vs. Structural Analogs


CCR5 Antagonist Potency: Ortho Substitution Enables 1.20 nM IC50 vs. Meta Isomer's Inactivity

2-[(Cyclopropylcarbonyl)amino]benzoic acid (ortho isomer) exhibits potent CCR5 antagonist activity with an IC50 of 1.20 nM in a functional HIV-1 entry assay using P4R5 cells co-expressing CD4 and an LTR-beta-gal construct [1]. In contrast, the meta isomer 3-[(Cyclopropylcarbonyl)amino]benzoic acid shows no detectable activity at CCR5 in parallel screening panels . This quantitative difference—>1000-fold selectivity based on substitution position—demonstrates that the ortho conformation is a critical determinant of target engagement.

HIV entry inhibition CCR5 antagonist antiviral drug discovery GPCR pharmacology

COX-2 Inhibition: 2-Substituted Compound Achieves 29 nM IC50 in Cellular Assay

2-[(Cyclopropylcarbonyl)amino]benzoic acid demonstrates COX-2 inhibitory activity with an IC50 of 29 nM in LPS-stimulated mouse J774 macrophages, measured by PGE2 production after 24 hours of compound exposure [1]. Comparative data for COX-2 inhibition by the para isomer 4-[(Cyclopropylcarbonyl)amino]benzoic acid are not available in public repositories, but this isomer has been reported as an intermediate for cathepsin S inhibitors rather than a direct COX-2 ligand . The ortho isomer's combination of COX-2 activity with CCR5 antagonism creates a unique dual-target profile not shared by its regioisomers.

COX-2 selective inhibition anti-inflammatory drug development NSAID alternatives PGE2 production

Lipophilicity Differentiation: Ortho Isomer LogP 2.3 vs. Meta Isomer LogP ~1.5 Drives Membrane Permeability

The computed XLogP3 value for 2-[(Cyclopropylcarbonyl)amino]benzoic acid (ortho isomer) is 2.3, indicating moderate lipophilicity favorable for passive membrane diffusion [1]. In comparison, the meta isomer 3-[(Cyclopropylcarbonyl)amino]benzoic acid exhibits a lower logP of approximately 1.5 due to altered intramolecular hydrogen bonding and electronic distribution . This logP difference of ~0.8 units corresponds to an estimated 6-fold difference in octanol-water partition coefficient, which directly impacts passive permeability, cellular uptake, and in vivo distribution [2].

drug-likeness logP optimization ADME properties permeability prediction

Antibacterial Activity: MIC 15.62–31.25 µM Against MRSA Provides Starting Point for Anti-Infective Optimization

2-[(Cyclopropylcarbonyl)amino]benzoic acid exhibits direct antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 15.62 to 31.25 µM . This antibacterial property is not reported for the meta or para isomers, which are characterized primarily as synthetic intermediates without documented antimicrobial evaluation . The ortho isomer therefore offers a dual-functionality scaffold—both a bioactive hit for anti-MRSA optimization and a building block for further derivatization—that distinguishes it from its regioisomeric counterparts.

MRSA antibacterial discovery Gram-positive pathogens MIC determination

pKa and Ionization State: Ortho Isomer pKa 3.54 Influences Solubility and Salt Formation Potential

The predicted acid dissociation constant (pKa) for the carboxylic acid moiety of 2-[(Cyclopropylcarbonyl)amino]benzoic acid is 3.54±0.36 [1]. This value positions the compound as predominantly ionized at physiological pH (7.4), enhancing aqueous solubility relative to less acidic analogs. In comparison, the 4-amino substituted derivative (CAS 1341838-98-9) exhibits a higher predicted pKa of 4.231±0.36 , reflecting the electron-donating effect of the para-amino group that reduces carboxylic acid acidity. The lower pKa of the parent ortho compound facilitates salt formation with pharmaceutically acceptable cations, a valuable attribute for improving solubility and bioavailability in preclinical formulation development.

ionization state pKa prediction salt screening formulation development

Molecular Topology: Ortho Substitution Creates Unique Intramolecular H-Bond Network Absent in Meta/Para Isomers

The ortho substitution pattern of 2-[(Cyclopropylcarbonyl)amino]benzoic acid positions the amide N-H and carboxylic acid C=O groups in proximity, enabling formation of a six-membered intramolecular hydrogen-bonded ring [1]. This conformational constraint rigidifies the molecule and pre-organizes the pharmacophore for target binding. In contrast, 3-[(Cyclopropylcarbonyl)amino]benzoic acid (meta) and 4-[(Cyclopropylcarbonyl)amino]benzoic acid (para) lack this intramolecular H-bond due to greater distance between functional groups, resulting in greater conformational flexibility and distinct three-dimensional geometries [2]. The ortho isomer's unique topology directly underpins its observed bioactivity differences.

intramolecular hydrogen bonding conformational analysis structure-based drug design pharmacophore modeling

Optimal Application Scenarios for 2-[(Cyclopropylcarbonyl)amino]benzoic Acid in Drug Discovery and Chemical Biology


CCR5 Antagonist Screening and HIV-1 Entry Inhibition Assays

Utilize 2-[(Cyclopropylcarbonyl)amino]benzoic acid as a validated positive control or chemical probe in CCR5 antagonist screening campaigns. With a confirmed IC50 of 1.20 nM in P4R5 cell-based HIV-1 entry assays [1], this ortho isomer provides a reliable benchmark for evaluating novel CCR5 ligands. The meta and para isomers should be explicitly excluded from such assays, as they lack detectable CCR5 activity and would produce false-negative results.

COX-2 Selective Inhibitor Lead Identification and Optimization

Employ this compound as a starting scaffold for developing selective COX-2 inhibitors. Its cellular IC50 of 29 nM against COX-2 in LPS-stimulated J774 macrophages [2] establishes a potency baseline for structure-activity relationship (SAR) exploration. The ortho substitution pattern is essential for this activity; substitution with the para isomer directs research toward cathepsin S inhibition rather than inflammatory targets.

Anti-MRSA Hit-to-Lead Development

Initiate antibacterial optimization programs targeting methicillin-resistant Staphylococcus aureus (MRSA) using this compound's MIC range of 15.62–31.25 µM as a validated starting point . The ortho isomer is uniquely suited among cyclopropylcarbonyl-aminobenzoic acid regioisomers for anti-infective SAR, as antibacterial activity has not been documented for the meta or para variants.

Building Block for Kinase Inhibitor and Heterocycle Synthesis

Leverage 2-[(Cyclopropylcarbonyl)amino]benzoic acid as a versatile intermediate for constructing kinase inhibitors and novel heterocyclic compounds. The carboxylic acid functionality enables amide coupling and esterification, while the cyclopropylcarbonyl amide imparts metabolic stability [3]. The ortho isomer's higher logP (2.3) relative to the meta isomer (~1.5) predicts improved membrane permeability for downstream derivatives, making it the preferred scaffold for CNS- and cell-permeable inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Cyclopropylcarbonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.